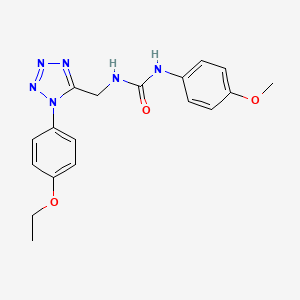

![molecular formula C21H20N6O2 B2530546 2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide CAS No. 872591-22-5](/img/structure/B2530546.png)

2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. The compound is likely to possess interesting chemical and biological properties due to its complex structure, which includes a triazolopyrimidine core and substituted acetamide groups.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including ring closure reactions, substitutions, and the use of electrophilic building blocks. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks, leading to ring annulated products . Similarly, the synthesis of pyrimidinylmethylamino acid amides from isoxazolone ring opening in phenylisoxazolo[2,3-a]pyrimidine derivatives demonstrates the complexity and versatility of reactions leading to pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed through analytical and spectral studies, including single crystal X-ray data . The presence of substituents on the pyrimidine ring can significantly influence the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic ring opening, dimerization, and ring transformation . The reactivity can be influenced by the nature of substituents and the reaction conditions. For example, the unexpected dimerization and ring transformation observed in the synthesis of derivatives of pyrimidinylacetamide highlights the complexity of chemical reactions involving pyrimidine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. These compounds can exhibit a range of properties, such as thermal stability, solubility in organic solvents, and biological activities like antibacterial and anticancer properties . The introduction of various substituents can tailor these properties for specific applications, such as the design of new anticancer agents or the synthesis of organo-soluble, thermally stable polymers .

科学的研究の応用

Synthesis of Novel Heterocycles

Researchers have developed methods for synthesizing new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety and other related structures. These methods often involve [3+2] cycloaddition reactions or microwave-assisted cyclocondensation, highlighting the versatility of these compounds in organic synthesis. Such novel heterocycles have potential applications in the development of new materials, ligands, and catalysts for various chemical reactions (Rahmouni et al., 2014), (Deohate & Palaspagar, 2020).

Antimicrobial and Antitumor Activities

Compounds with pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial and antitumor activities. Some derivatives have shown promising results against various bacterial strains and cancer cell lines, indicating their potential as leads for the development of new antimicrobial and anticancer drugs (Bondock et al., 2008), (El-Morsy et al., 2017).

Imaging and Diagnostic Applications

Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their use in imaging, particularly positron emission tomography (PET), to study various receptors in the brain. This highlights the potential of such compounds in diagnostic applications and the study of neurodegenerative disorders (Fookes et al., 2008), (Dollé et al., 2008).

Anti-inflammatory and Analgesic Properties

Research has also been conducted on the anti-inflammatory and analgesic properties of novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones, showcasing the potential of pyrazolo[3,4-d]pyrimidine derivatives in the development of new therapeutic agents for treating inflammation and pain (Rajanarendar et al., 2012).

将来の方向性

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities exhibited by diazine derivatives , this compound could potentially have interesting biological properties worth exploring.

特性

IUPAC Name |

2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2/c1-14-9-15(2)11-17(10-14)27-20-19(23-24-27)21(29)26(13-22-20)12-18(28)25(3)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLGRTALCJYSFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N(C)C4=CC=CC=C4)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)

![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)

![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)

![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)

![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/no-structure.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide](/img/structure/B2530486.png)